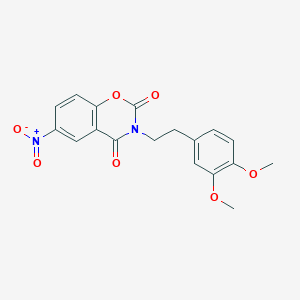

3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione

Description

3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a benzoxazine derivative characterized by a nitro group at the 6-position of the benzoxazine core and a 3,4-dimethoxyphenethyl substituent at the 3-position. The nitro group confers strong electron-withdrawing properties, while the methoxy groups on the phenethyl moiety enhance solubility and modulate electronic interactions.

Properties

IUPAC Name |

3-[2-(3,4-dimethoxyphenyl)ethyl]-6-nitro-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7/c1-25-15-5-3-11(9-16(15)26-2)7-8-19-17(21)13-10-12(20(23)24)4-6-14(13)27-18(19)22/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQJQJOCZNYZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione typically involves multiple steps, starting from commercially available precursors. One common approach involves the nitration of a benzoxazine precursor followed by the introduction of the dimethoxyphenethyl group through a series of substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of hazardous reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that benzoxazine derivatives exhibit significant antitumor properties. A study demonstrated that compounds similar to 3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione showed activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, derivatives have been reported to inhibit the growth of breast cancer cells by affecting the cell cycle and inducing apoptosis pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that benzoxazines can inhibit the growth of both Gram-positive and Gram-negative bacteria. The nitro group in the structure is believed to enhance this activity by interfering with bacterial DNA synthesis .

Neuroprotective Effects

Recent findings suggest that benzoxazine derivatives may offer neuroprotective benefits. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Materials Science

Polymer Chemistry

Benzoxazines are used as monomers in the synthesis of thermosetting polymers. The unique properties of this compound allow for the production of high-performance materials with excellent thermal stability and mechanical properties. These polymers are used in applications ranging from aerospace components to electronic devices .

Coatings and Adhesives

The compound's ability to undergo polymerization makes it suitable for use in coatings and adhesives that require high durability and resistance to environmental degradation. Studies indicate that coatings derived from benzoxazines exhibit superior adhesion and chemical resistance compared to traditional epoxy systems .

Agricultural Applications

Pesticidal Activity

Research has highlighted the potential of benzoxazine derivatives as bioactive compounds in agriculture. Specifically, this compound has shown promise as a pesticide due to its ability to disrupt key biological processes in pests .

Plant Growth Promotion

Some studies suggest that certain benzoxazines can act as plant growth regulators, enhancing growth rates and improving resistance to abiotic stressors such as drought and salinity. This application is particularly valuable in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The nitro group in the target compound creates a more electron-deficient aromatic system compared to chloro or bromo substituents in analogs .

- Solubility : The 3,4-dimethoxyphenethyl group likely improves solubility in polar solvents relative to ethylphenyl or isopropylphenyl analogs .

- Molecular Weight : The target compound’s higher molecular weight (~385 g/mol) may influence diffusion kinetics in polymer matrices or biological systems compared to lighter analogs (~315–432 g/mol).

Thermal Behavior and Polymerization

Benzoxazines are known for their thermal curing properties. Studies on related compounds (e.g., bisphenol-A benzoxazine) reveal that substituents significantly affect volume changes during polymerization. For instance:

- Volume Expansion : All benzoxazines exhibit macroscopic volume expansion during curing due to ring-opening polymerization, but contraction occurs at the molecular level as crosslinking increases .

- Substituent Impact : The nitro group in the target compound may accelerate curing kinetics due to its electron-withdrawing nature, while methoxy groups could reduce crosslinking density compared to halogenated analogs, altering mechanical properties .

Biological Activity

3-(3,4-Dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione is a complex organic compound with significant potential in various biological applications. This compound is characterized by its unique chemical structure, which includes a benzoxazine core substituted with a nitro group and a dimethoxyphenethyl moiety. The molecular formula is C₁₈H₁₆N₂O₇, with a molecular weight of 372.33 g/mol. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoxazine ring that is significant in numerous chemical and biological contexts. Its structural uniqueness arises from the combination of methoxy and nitro substituents on the benzoxazine ring, which may confer distinct biological activities not observed in related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₇ |

| Molecular Weight | 372.33 g/mol |

| Melting Point | ~206 °C |

| Boiling Point | ~555 °C |

Biological Activity

Research into the biological activity of this compound reveals several promising areas:

1. Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoxazines have shown effectiveness against various bacteria and fungi . The nitro group in the structure may play a critical role in enhancing these antimicrobial effects.

2. Anticancer Potential

The benzoxazine derivatives are being investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific pathways affected by this compound require further exploration.

3. Anti-inflammatory Effects

Compounds within the benzoxazine family have demonstrated anti-inflammatory properties in various models. The presence of the dimethoxyphenethyl group may contribute to these effects by modulating inflammatory pathways .

Case Studies and Research Findings

Several studies have focused on the biological activities of benzoxazine derivatives:

Study 1: Antimicrobial Evaluation

A series of derivatives were synthesized and tested against Mycobacterium avium and Mycobacterium kansasii. The results indicated that certain modifications to the benzoxazine structure could enhance antimicrobial efficacy while addressing solubility issues .

Study 2: Anticancer Activity

In vitro studies assessed the impact of related compounds on cancer cell lines. Results showed that some benzoxazine derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Study 3: Inflammatory Response Modulation

Research highlighted the ability of benzoxazine derivatives to reduce pro-inflammatory cytokine production in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenethyl)-6-nitro-2H-1,3-benzoxazine-2,4(3H)-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via microwave-assisted cyclocondensation of 6-nitro-2H-1,3-benzoxazine precursors with 3,4-dimethoxyphenethylamine under solvent-free conditions. Microwave irradiation reduces reaction time (e.g., from 12 hours to 45 minutes) and improves yields (70–85%) compared to conventional heating . Key parameters include temperature control (80–100°C) and stoichiometric ratios (1:1.2 amine:precursor). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) ensures >95% purity.

- Table 1 : Comparison of Synthetic Methods

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 12 | 55–60 | 90 |

| Microwave Irradiation | 0.75 | 70–85 | 95 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro group at C6, dimethoxyphenethyl at N3) .

- HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) to assess purity (>98% for pharmacological studies) .

- Mass Spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 399.1052) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzoxazine derivatives?

- Methodological Answer : Discrepancies in anti-inflammatory or antimicrobial activity may arise from:

- Variability in assay conditions (e.g., bacterial strain differences). Validate using standardized protocols (CLSI guidelines) and include positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Solubility limitations . Use co-solvents (DMSO ≤1% v/v) or nanoformulations to improve bioavailability.

- Table 2 : Example Data from Analogous Compounds

| Compound | IC₅₀ (Anti-inflammatory, µM) | MIC (Antimicrobial, µg/mL) |

|---|---|---|

| Parent benzoxazine | 25.3 ± 1.2 | 128 (S. aureus) |

| Nitro-substituted derivative | 12.7 ± 0.8 | 64 (S. aureus) |

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies :

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC. Nitro groups may hydrolyze under alkaline conditions (>pH 9) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzoxazines) .

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the cyclocondensation step.

- Use HPLC with chiral columns (e.g., Chiralpak IA, hexane/isopropanol 85:15) to separate enantiomers .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to map electron density around the nitro group and dimethoxyphenethyl chain, correlating with biological activity .

- Use molecular docking (AutoDock Vina) to simulate binding to target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Data Contradiction Analysis

Q. How to interpret conflicting data on solubility in polar vs. non-polar solvents?

- Methodological Answer : The compound’s nitro and dimethoxy groups create amphiphilic properties. Use Hansen solubility parameters to optimize solvent blends:

Q. How to resolve discrepancies in reported cytotoxicity profiles?

- Methodological Answer : Variations may stem from cell line specificity (e.g., HeLa vs. MCF-7). Standardize assays using:

- MTT/PrestoBlue protocols with triplicate technical replicates.

- Include positive controls (doxorubicin) and normalize to cell viability <5% DMSO .

Methodological Recommendations

Q. What techniques are recommended for identifying synthetic byproducts or impurities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.